molecular formula C19H15ClN2O2 B6578908 3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1172698-86-0

3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6578908
CAS No.: 1172698-86-0
M. Wt: 338.8 g/mol
InChI Key: USRFMMUHFRQUAQ-UHFFFAOYSA-N
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Description

3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is a chemical compound based on the dihydropyrimidinone (DHPM) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. The core dihydropyrimidinone structure is recognized in scientific literature for its role in the development of novel therapeutic agents, serving as a key intermediate in various synthetic pathways . While the specific research applications for this particular derivative are still being fully characterized, compounds within this class are frequently investigated for their enzyme inhibitory activity and their potential as building blocks for more complex molecular entities . Researchers may explore this specific molecule for its potential in areas such as antiviral or anticancer research, given that related dihydropyrimidine derivatives have been explored for the treatment of infections like HBV and other heterocyclic compounds demonstrate broad biological activities . Its structure, featuring a 3-chlorophenyl group and a phenyl ring, suggests it is a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-13(19(24)15-8-5-9-16(20)10-15)22-12-21-17(11-18(22)23)14-6-3-2-4-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRFMMUHFRQUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(3-Chlorophenyl)Acetoacetamide

The precursor N-(3-chlorophenyl)acetoacetamide is synthesized via condensation of 3-chlorophenylamine with ethyl acetoacetate in acetic acid under reflux. This step achieves 80–85% yield, confirmed by IR spectroscopy (C=O stretch at 1650 cm⁻¹) and ¹H NMR (δ 2.3 ppm, singlet for acetyl group).

Cyclocondensation Reaction

A mixture of N-(3-chlorophenyl)acetoacetamide (10 mmol), benzaldehyde (10 mmol), and urea (20 mmol) in ethanol with 5 mol% HCl is refluxed for 6–8 hours. The crude product precipitates upon cooling, yielding 68–72% of the target compound after recrystallization from ethanol. Key spectral data include:

  • IR (KBr): 1675 cm⁻¹ (C=O, dihydropyrimidinone), 1540 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, 9H, aromatic), δ 5.1 (s, 1H, CH), δ 2.4 (s, 3H, CH₃).

Nickel-Catalyzed One-Pot Synthesis

Nickel chloride pentahydrate (NiCl₂·5H₂O) enhances reaction efficiency by facilitating imine formation and cyclodehydration.

Optimized Procedure

A suspension of N-(3-chlorophenyl)acetoacetamide (10 mmol), benzaldehyde (10 mmol), urea (20 mmol), and NiCl₂·5H₂O (1.4 mmol) in water (15 mL) is refluxed for 3 hours. The protocol achieves 78% yield with a reaction time reduction of 40% compared to classical methods.

Table 1: Nickel-Catalyzed Reaction Optimization

ParameterOptimal ValueYield (%)
Catalyst Loading1.4 mmol78
SolventWater75
TemperatureReflux78
Time3 hours78

Solvent-Free Mechanochemical Grinding

Cupric chloride (CuCl₂·2H₂O) in a solvent-free system minimizes waste and energy consumption.

Grinding Protocol

A mixture of N-(3-chlorophenyl)acetoacetamide , benzaldehyde, urea, CuCl₂·2H₂O (1.4 mmol), and conc. HCl (2 drops) is ground for 20 minutes. The paste is left at room temperature for 12 hours, yielding 70–74% product.

Advantages:

  • Eliminates solvent use (E-factor: 0.2 vs. 5.8 for classical methods).

  • Reduces reaction time to 20 minutes.

Four-Component Modified Biginelli Reaction

This method introduces dimethyl sulfate as a methylating agent to stabilize intermediates.

Reaction Sequence

  • Acetyl acetone (10 mmol), benzaldehyde (10 mmol), and thiourea (10 mmol) condense in methanol with H₂SO₄ to form a 5-acetyl intermediate.

  • Dimethyl sulfate (10 mmol) methylates the thiol group, yielding 2-methylthio-dihydropyrimidine.

  • Nucleophilic substitution with hydrazine hydrate introduces the 1-oxopropan-2-yl group, achieving 65% overall yield.

Post-Synthetic Functionalization of Dihydropyrimidinone Core

Acylation at Position 3

The parent dihydropyrimidinone (6-phenyl-3,4-dihydropyrimidin-4-one) reacts with 3-chlorophenyl acetyl chloride in pyridine to introduce the 1-(3-chlorophenyl)-1-oxopropan-2-yl group. This two-step approach yields 60–63% product but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Target Compound Synthesis

MethodCatalystTime (h)Yield (%)Purity (%)
Classical BiginelliHCl86892
Nickel-CatalyzedNiCl₂·5H₂O37895
Solvent-Free GrindingCuCl₂·2H₂O0.37290
Four-ComponentH₂SO₄66588
Post-FunctionalizationPyridine126085

Mechanistic Insights

  • Iminium Formation: Benzaldehyde condenses with urea to form an imine intermediate, facilitated by Brønsted acids (HCl) or Lewis acids (Ni²⁺).

  • Nucleophilic Attack: The enolic form of N-(3-chlorophenyl)acetoacetamide attacks the imine carbon, forming a tetrahedral intermediate.

  • Cyclodehydration: Acid-catalyzed dehydration yields the dihydropyrimidinone core, with nickel stabilizing transition states via coordination.

Challenges and Optimization Strategies

  • Byproduct Formation: Over-alkylation at N1 is mitigated by stoichiometric control of urea.

  • Catalyst Recovery: Nickel and copper catalysts are non-recoverable in homogeneous systems; heterogeneous alternatives (e.g., Ni-Al₂O₃) are under investigation.

  • Stereoselectivity: Racemic mixtures form due to planar intermediates; chiral ligands (e.g., BINOL) are being explored for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl groups can be oxidized to form phenolic compounds.

  • Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinol derivative.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like hydroxide (OH⁻) or amine (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Pyrimidinol derivatives.

  • Substitution: : Substituted pyrimidinones with different nucleophiles.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3,4-dihydropyrimidinones exhibit promising anticancer properties. A study demonstrated that compounds related to 3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly as an insecticide and fungicide. Studies have shown that it can effectively control pests while being less toxic to beneficial insects compared to conventional pesticides. The mode of action involves interference with the metabolic processes of target pests .

Data Tables

Application AreaSpecific Use CaseMechanism of ActionReferences
Anticancer ActivityInhibition of cancer cell growthInduction of apoptosis; disruption of cell cycle
Antimicrobial PropertiesEffective against resistant bacteriaDisruption of bacterial cell wall synthesis
Neuroprotective EffectsPotential treatment for neurodegenerationReduction of oxidative stress and inflammation
Pesticidal ActivityControl of agricultural pestsInterference with metabolic processes

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with flow cytometry analysis indicating increased apoptosis rates.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial infections.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a ligand, it might bind to a receptor and trigger a signaling cascade. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, including pyrimidinones, pyrazolo-pyrimidinones, and derivatives with substituted aryl groups. Below is a comparative analysis based on substituents, core modifications, and theoretical properties.

Substituent Variations in Pyrimidinone Derivatives

Table 1 compares substituents and key features of the target compound with analogs from the literature.

Compound Name / ID Core Structure Position 3 Substituent Position 6 Substituent Notable Features Reference
Target compound Dihydropyrimidinone 3-Chlorophenyl Phenyl Chloro group enhances electrophilicity; moderate lipophilicity
N-[(2S)-3-(4-Butoxyphenyl)-1-oxo-propan-2-yl]benzamide Pyrimidinone 4-Butoxyphenyl Benzamide Alkoxy chain increases solubility; potential H-bond acceptor
1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]pyrazolo-pyrimidin-4-one Pyrazolo-pyrimidinone 2-Chlorophenyl Trifluoromethylpropyl Fluorine atoms improve metabolic stability; rigid core
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one Tri-oxo pyrimidine 4-Bromophenyl, dimethoxyphenyl Methyl Bromine adds bulk; dimethoxy enhances π-π stacking

Key Observations :

  • Chlorine’s electronegativity may also increase the compound’s hardness (a measure of resistance to charge transfer) compared to bromine, as per Parr and Pearson’s absolute hardness theory .
  • Core Modifications: Pyrazolo-pyrimidinones () exhibit greater aromaticity and rigidity than dihydropyrimidinones, which could enhance binding specificity but reduce conformational flexibility .
  • Solubility and Lipophilicity : Alkoxy substituents (e.g., butoxy in ) improve aqueous solubility via polar interactions, whereas trifluoromethyl groups () balance lipophilicity and metabolic stability .
Electronic and Reactivity Profiles

Computational studies using density functional theory (DFT) and tools like Multiwfn can predict electronic properties. For example:

  • Electrostatic Potential (ESP): The chloro group in the target compound likely creates a localized electron-deficient region, enhancing electrophilic reactivity at the carbonyl group. This contrasts with ’s benzamide derivative, where the alkoxy group may delocalize electron density.

Biological Activity

The compound 3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one , also known by its CAS number 1172698-86-0, belongs to the class of dihydropyrimidinones , which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O2C_{20}H_{21}ClN_2O_2, with a molecular weight of approximately 338.8 g/mol . Its structure features a dihydropyrimidine core substituted with a chlorophenyl group , which is critical for its biological activity.

Antibacterial Activity

Research has indicated that compounds within the dihydropyrimidinone class exhibit significant antibacterial properties. A study highlighted that derivatives of 3,4-dihydropyrimidinones showed varying degrees of antibacterial efficacy against several bacterial strains. For instance, compounds with specific substitutions exhibited enhanced activity due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus10 µg/mL

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. A study demonstrated that it acts as an inhibitor of alpha-amylase, an enzyme critical in carbohydrate metabolism. The observed IC50 value was 4.58 µM , which is comparable to standard antidiabetic drugs like acarbose (IC50 = 1.58 µM) . This suggests potential for use in managing diabetes by regulating blood sugar levels.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes, such as alpha-amylase.
  • Receptor Antagonism : It has shown affinity towards A2B adenosine receptors, indicating potential roles in cardiovascular regulation and inflammation .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect pancreatic beta cells from oxidative stress, further supporting its antidiabetic effects .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Efficacy : In a comparative study involving various dihydropyrimidinones, this compound was found to be particularly effective against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Diabetes Management : Another investigation focused on its role in inhibiting alpha-amylase and demonstrated that the compound could significantly lower postprandial glucose levels in diabetic models .

Q & A

Basic: What synthetic methodologies are effective for preparing this compound, and how can reaction parameters be optimized to improve yield and purity?

Answer:
The compound can be synthesized via cyclocondensation reactions using thiourea derivatives, ketones, and substituted anilines under acidic conditions. For example, thiocyanic acid and 3-chloroaniline in acetone, stirred for 2–3 hours followed by slow solvent evaporation, yielded 80% of a structurally analogous dihydropyrimidinone . Optimization involves adjusting stoichiometry, reaction time, and solvent choice (e.g., acetone for controlled evaporation). Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .

Basic: Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

Answer:

  • X-ray crystallography is critical for resolving bond lengths, angles, and intermolecular interactions. For example, deviations in planarity (e.g., 0.122 Å for olefinic carbons) and dihedral angles (e.g., 86.62° between dihydropyrimidine and benzene rings) were determined using this method .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretches at 1535 cm⁻¹, N–H vibrations at 3184 cm⁻¹) .
  • Elemental analysis validates empirical formulas (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .

Advanced: How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

Answer:
Centrosymmetric dimers formed via N–H⋯S hydrogen bonds (R₂²(8) ring motif) dominate the crystal packing, as observed in structurally related dihydropyrimidinones. These interactions reduce solubility in nonpolar solvents and enhance thermal stability. Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction contributions, guiding predictions of melting points or bioavailability .

Advanced: What computational approaches can predict the compound’s reactivity and interactions with biological targets?

Answer:

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking evaluates binding affinity to enzymes or receptors, leveraging crystallographic data to model interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with active sites) .
  • Molecular dynamics simulations assess conformational stability in biological environments, such as aqueous or lipid membranes .

Data Contradiction: How should researchers address discrepancies in reported dihedral angles between similar dihydropyrimidinone derivatives?

Answer:
Discrepancies often arise from substituent positioning (meta vs. para isomers) or dynamic motion in crystal lattices. For example, the meta-substituted analog in exhibits an 86.62° dihedral angle between rings, whereas a para-substituted derivative showed 89.59° . Researchers should:

  • Compare crystallographic data (e.g., CIF files) to identify torsional constraints.
  • Perform temperature-dependent crystallography to distinguish static disorder from dynamic motion.
  • Validate findings with quantum mechanical calculations (e.g., torsional potential energy scans) .

Methodological: What strategies resolve dynamic motion artifacts in crystallographic refinement of methyl groups?

Answer:
Elongated thermal ellipsoids in methyl groups (indicative of dynamic motion) can be addressed by:

  • Applying riding models for hydrogen atoms, fixing C–H distances and angles during refinement .
  • Using anisotropic displacement parameters for non-hydrogen atoms to improve electron density maps.
  • Testing for disorder models if motion is severe, though this requires high-resolution data (≤1.0 Å) .

Advanced: How can thermal stability and decomposition pathways of this compound be analyzed?

Answer:

  • Thermogravimetric Analysis (TGA) quantifies mass loss upon heating, identifying decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting, crystallization) and exothermic/endothermic events (e.g., combustion, degradation) .
  • Coupling these with gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products .

Basic: What purification techniques are recommended for isolating this compound after synthesis?

Answer:

  • Recrystallization from solvents like ethanol or acetone removes impurities while preserving crystallinity .
  • Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) separates by polarity.
  • High-performance liquid chromatography (HPLC) with a C18 column resolves closely related derivatives .

Advanced: What strategies validate the compound’s biological activity in target-specific assays?

Answer:

  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) measure IC₅₀ values against targets like kinases or proteases .
  • Cellular viability assays (e.g., MTT or ATP-luminescence) assess cytotoxicity in cancer or microbial models.
  • Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to receptors or DNA .

Data Contradiction: How can researchers reconcile conflicting reports on the biological activity of structurally analogous compounds?

Answer:

  • Meta-analysis of assay conditions (e.g., pH, buffer composition, cell lines) identifies variables affecting activity.
  • Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) with potency .
  • Dose-response curves ensure activity is concentration-dependent and reproducible across labs .

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